molecular formula C54H33N7 B13101415 Tri([5,5'-biquinolin]-8-yl)amine CAS No. 920969-09-1

Tri([5,5'-biquinolin]-8-yl)amine

Cat. No.: B13101415
CAS No.: 920969-09-1
M. Wt: 779.9 g/mol
InChI Key: FDTUSDLXULJBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri([5,5’-biquinolin]-8-yl)amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This particular compound features a complex structure with biquinolinyl groups attached to a central amine nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri([5,5’-biquinolin]-8-yl)amine typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. This process can be carried out using different methods, including:

Industrial Production Methods

Industrial production of Tri([5,5’-biquinolin]-8-yl)amine may involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tri([5,5’-biquinolin]-8-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acid chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary, secondary, or tertiary amines.

    Substitution: Formation of quaternary ammonium salts.

Mechanism of Action

The mechanism of action of Tri([5,5’-biquinolin]-8-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to act as a ligand, modulating the activity of target proteins and enzymes .

Properties

CAS No.

920969-09-1

Molecular Formula

C54H33N7

Molecular Weight

779.9 g/mol

IUPAC Name

5-quinolin-5-yl-N,N-bis(5-quinolin-5-ylquinolin-8-yl)quinolin-8-amine

InChI

InChI=1S/C54H33N7/c1-10-34(40-13-4-28-55-46(40)19-1)37-22-25-49(52-43(37)16-7-31-58-52)61(50-26-23-38(44-17-8-32-59-53(44)50)35-11-2-20-47-41(35)14-5-29-56-47)51-27-24-39(45-18-9-33-60-54(45)51)36-12-3-21-48-42(36)15-6-30-57-48/h1-33H

InChI Key

FDTUSDLXULJBKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=C4C=CC=NC4=C(C=C3)N(C5=C6C(=C(C=C5)C7=C8C=CC=NC8=CC=C7)C=CC=N6)C9=C1C(=C(C=C9)C2=C3C=CC=NC3=CC=C2)C=CC=N1

Origin of Product

United States

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